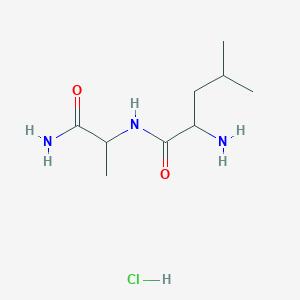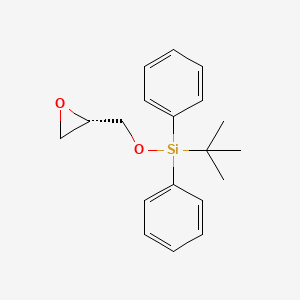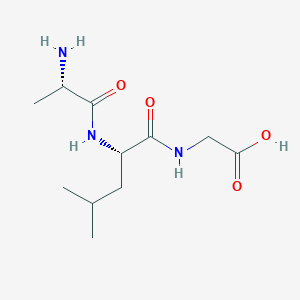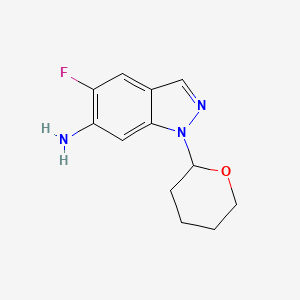![molecular formula C36H24F14IrN4P B13900633 [5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound. It features iridium at its core, coordinated with fluorinated phenyl and pyridinyl ligands, and is stabilized by hexafluorophosphate anions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the coordination of iridium with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the fluorinated phenyl and pyridinyl ligands.
Coordination Reaction: Reacting these ligands with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent and under inert atmosphere.
Anion Exchange: Introducing hexafluorophosphate to replace other anions, stabilizing the final complex
Industrial Production Methods
化学反应分析
Types of Reactions
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The iridium center can be oxidized, altering its oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can revert the oxidized iridium back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by others
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific ligands and catalysts to facilitate the exchange .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique electronic properties make it suitable for facilitating difficult transformations .
Biology and Medicine
While direct biological applications may be limited, derivatives of this compound could be explored for their potential in imaging and therapeutic applications due to their luminescent properties .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism by which [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves the interaction of its iridium center with substrates. The iridium can facilitate electron transfer processes, activate C-H bonds, and stabilize transition states, making it an effective catalyst. The fluorinated ligands also play a role in modulating the electronic environment around the iridium center .
相似化合物的比较
Similar Compounds
[Ir(ppy)3]: Tris(2-phenylpyridine)iridium(III) is a well-known compound used in OLEDs.
[Ir(bpy)3]: Tris(2,2’-bipyridine)iridium(III) is another similar compound with applications in photoredox catalysis
Uniqueness
[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its highly fluorinated ligands, which enhance its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient catalysts or materials with specific electronic characteristics .
属性
分子式 |
C36H24F14IrN4P |
|---|---|
分子量 |
1001.8 g/mol |
IUPAC 名称 |
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H9FN.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-8H,1H3;;/q;3*-1;+3 |
InChI 键 |
MLMJLCKFNUCDSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


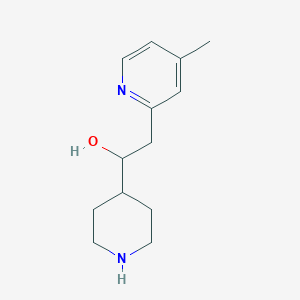

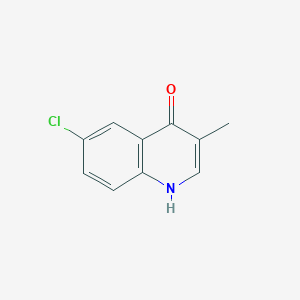
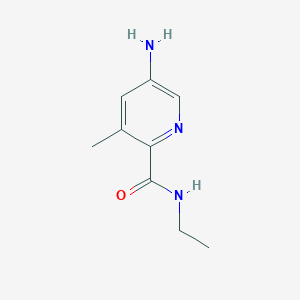

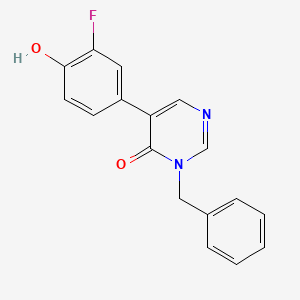
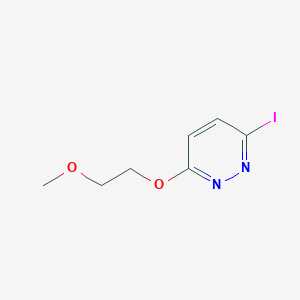
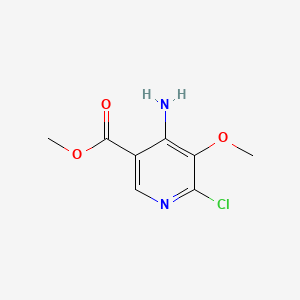
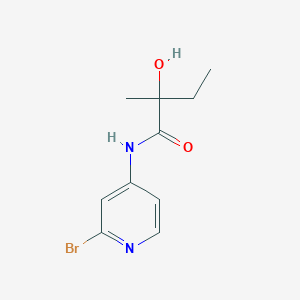
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
